

Spectroscopic Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

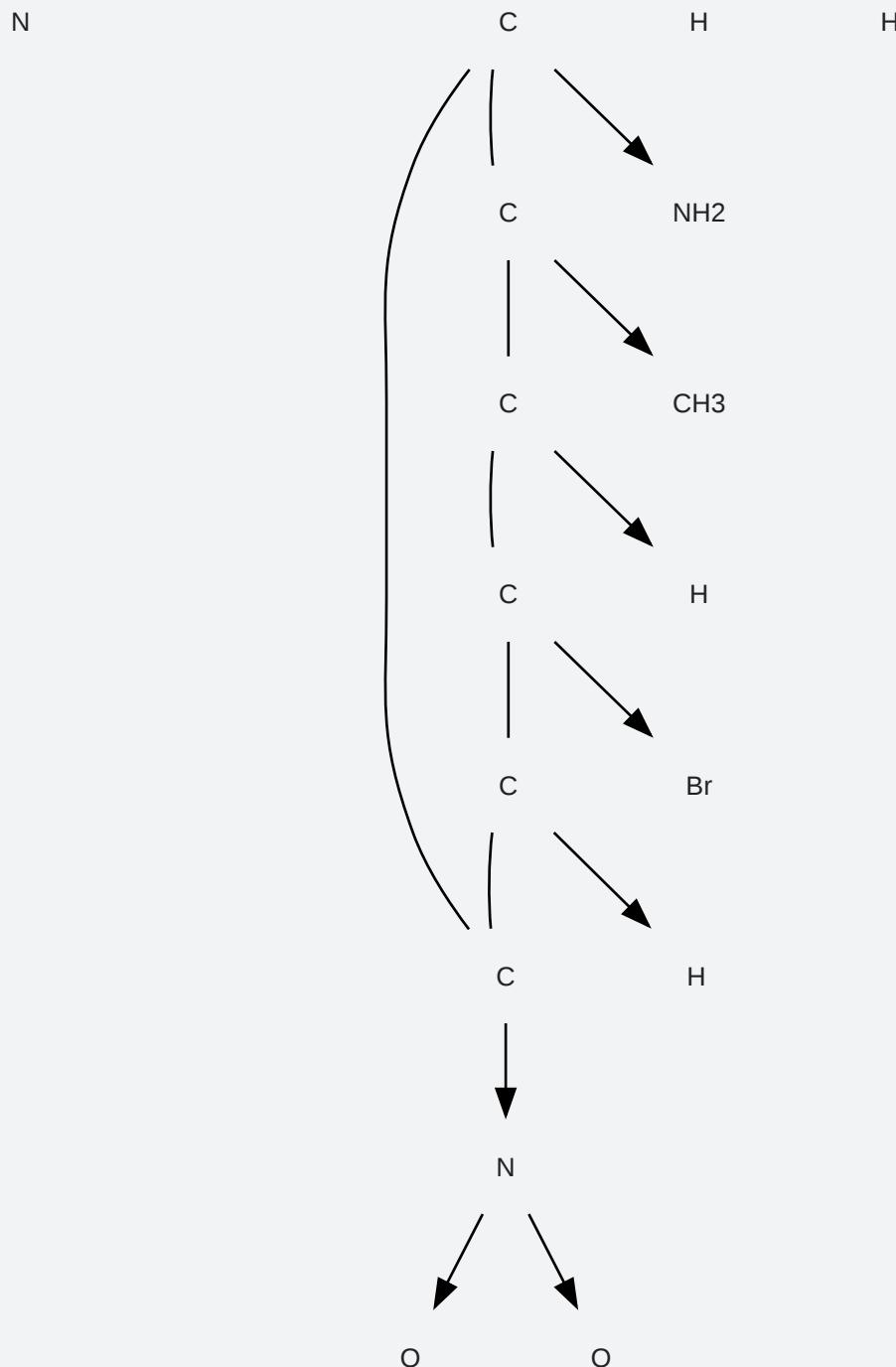
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-methyl-6-nitroaniline**

Cat. No.: **B042567**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-Bromo-2-methyl-6-nitroaniline**. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this important chemical intermediate. The document also outlines a comprehensive experimental protocol for acquiring NMR spectra for this and structurally related compounds.

Chemical Structure

The chemical structure of **4-Bromo-2-methyl-6-nitroaniline** is presented below, illustrating the substitution pattern on the aniline ring which gives rise to its characteristic NMR spectra.

4-Bromo-2-methyl-6-nitroaniline

[Click to download full resolution via product page](#)Figure 1. Chemical structure of **4-Bromo-2-methyl-6-nitroaniline**.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **4-Bromo-2-methyl-6-nitroaniline** in CDCl_3 is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	8.15	Doublet (d)	1H
H-5	7.55	Doublet (d)	1H
-NH ₂	6.20 (broad)	Singlet (s)	2H
-CH ₃	2.25	Singlet (s)	3H

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum of **4-Bromo-2-methyl-6-nitroaniline** in CDCl_3 is summarized below. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	145.0
C-2 (C-CH ₃)	125.0
C-3	135.0
C-4 (C-Br)	110.0
C-5	128.0
C-6 (C-NO ₂)	140.0
-CH ₃	17.0

Experimental Protocol for NMR Analysis

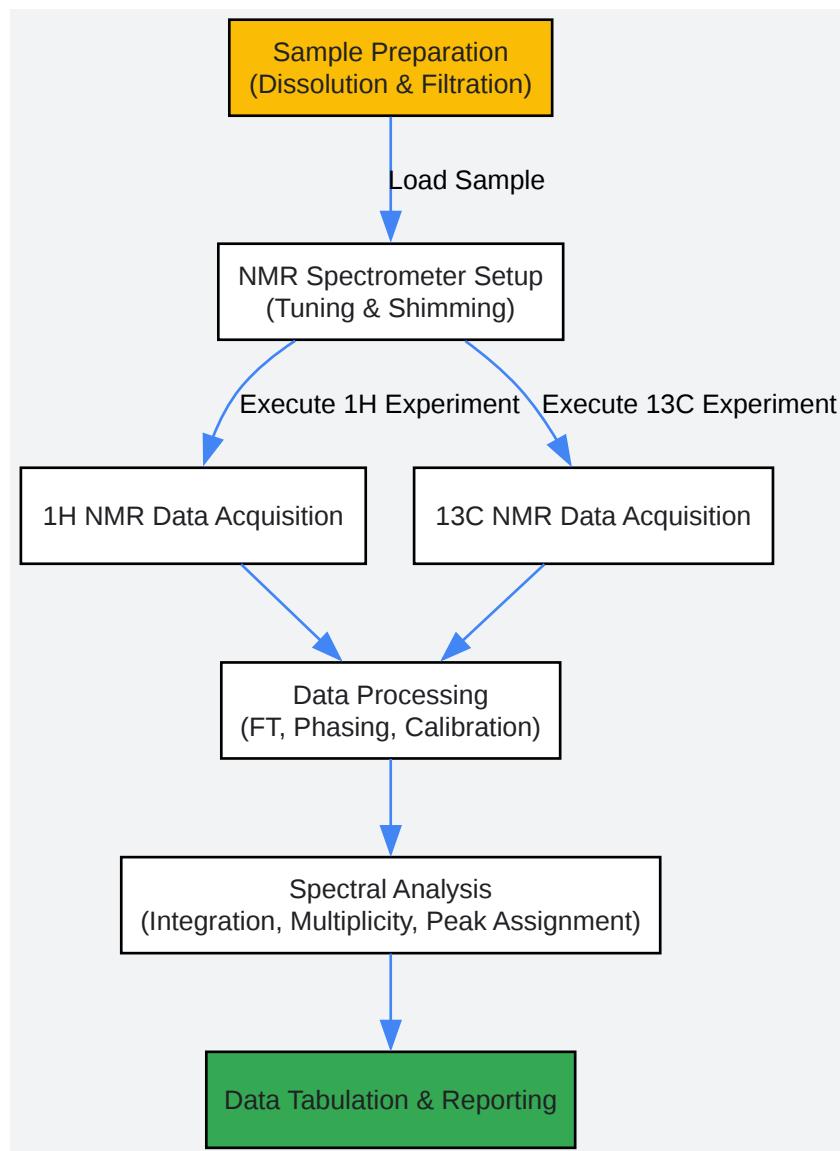
This section outlines a general procedure for the acquisition of ^1H and ^{13}C NMR spectra of **4-Bromo-2-methyl-6-nitroaniline** and similar aromatic amines.

1. Sample Preparation[1]

- Weigh approximately 10-20 mg of the purified solid sample of **4-Bromo-2-methyl-6-nitroaniline**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
- Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
- Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
- Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.


- Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: A range of approximately 0 to 200 ppm.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually or automatically.
- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the peaks in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data reporting.

[Click to download full resolution via product page](#)

Figure 2. Workflow for NMR analysis of **4-Bromo-2-methyl-6-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042567#1h-nmr-and-13c-nmr-spectrum-of-4-bromo-2-methyl-6-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com